(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid
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Description
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid is a useful research compound. Its molecular formula is C27H27N3O8S and its molecular weight is 553.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid, also known as Fmoc-Lys(Ns), is the amine group of amino acids . This compound is frequently used as a protecting group for amines .
Mode of Action
The Fmoc-Lys(Ns) compound interacts with its targets by reacting with the amine group of amino acids to form a carbamate . This reaction introduces the Fmoc group, which serves as a protecting group for the amine .
Biochemical Pathways
The introduction of the Fmoc group by Fmoc-Lys(Ns) affects the biochemical pathways involved in peptide synthesis . Specifically, it facilitates the formation of peptide bonds without disturbing the acid-labile linker between the peptide and the resin .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-Lys(Ns) are primarily determined by its reactivity with amines and its lability to bases . The Fmoc group can be rapidly removed by base, which influences its bioavailability .
Result of Action
The molecular effect of Fmoc-Lys(Ns)'s action is the protection of the amine group, which prevents it from reacting with other groups during peptide synthesis . On a cellular level, this allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action, efficacy, and stability of Fmoc-Lys(Ns) are influenced by environmental factors such as the presence of bases. For instance, the presence of piperidine, a secondary amine, can rapidly remove the Fmoc group . This is because piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUNKPLPKHEPV-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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